2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester
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Overview
Description
2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester is a synthetic organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a benzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The benzoic acid moiety can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the thiazole ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using a strong base like NaH (Sodium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaH, KOH (Potassium hydroxide)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(4-hydroxy-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the methyl group on the thiazole ring.
2-Fluoro-4-(5-methyl-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the hydroxy group on the thiazole ring.
4-(4-Hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester: Lacks the fluorine atom.
Uniqueness
The unique combination of the fluorine atom, hydroxy group, and methyl group on the thiazole ring in 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester may confer distinct chemical and biological properties, such as enhanced reactivity or improved biological activity compared to similar compounds.
Properties
CAS No. |
870767-08-1 |
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Molecular Formula |
C13H12FNO3S |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3 |
InChI Key |
CZDXPXAMFOLFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F |
Origin of Product |
United States |
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